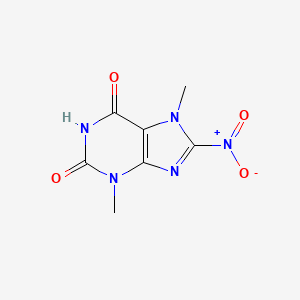

3,7-Dimethyl-8-nitropurine-2,6-dione

Description

Significance of Purine (B94841) and Xanthine (B1682287) Scaffolds in Modern Chemical Biology and Medicinal Chemistry

Purine and xanthine scaffolds are fundamental heterocyclic structures that hold a place of immense importance in the fields of chemical biology and medicinal chemistry. Their significance stems from their structural resemblance to the endogenous purine bases, adenine (B156593) and guanine (B1146940), which are critical components of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine (B11128) triphosphate (ATP). nih.govresearchgate.net This inherent biocompatibility makes the purine and xanthine framework a "privileged scaffold" in drug discovery, meaning it can be readily modified to interact with a wide array of biological targets with high specificity and potency. nih.gov

Xanthine (3,7-dihydropurine-2,6-dione) and its derivatives are a class of purine alkaloids found in common dietary sources such as coffee and tea. nih.govwikipedia.org Naturally occurring methylxanthines like caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246) are well-known for their physiological effects, including acting as mild stimulants and bronchodilators. wikipedia.orgnih.gov The therapeutic utility of these compounds lies in their ability to act as non-selective adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. nih.govwikipedia.orgnih.gov By inhibiting PDEs, they increase intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous signaling pathways. nih.gov This mechanism underpins many of their therapeutic applications, which have expanded over the years to include anti-inflammatory, anti-tumor, and antimicrobial activities. nih.gov

The versatility of the purine and xanthine core allows medicinal chemists to synthesize a vast library of analogues by introducing various substituents at different positions on the bicyclic ring system. researchgate.netnih.gov These modifications can fine-tune the molecule's pharmacological properties, leading to the development of highly selective drugs. For instance, purine analogues are a cornerstone of antiviral and anticancer therapies. nih.govmdpi.com Drugs like fludarabine (B1672870) and cladribine (B1669150) are used in treating lymphoid malignancies by interfering with DNA repair in cancer cells. nih.govmdpi.com The ongoing exploration of this scaffold continues to yield novel drug candidates for a range of diseases, from metabolic disorders to neurodegenerative conditions and viral infections. ekb.egphysiology.org

Overview of Purine and Xanthine Derivative Research Landscape: Historical Context and Contemporary Directions

The history of purine and xanthine research dates back to the early 19th century with the isolation of compounds like caffeine. nih.gov The therapeutic use of xanthines, particularly theophylline for asthma, gained traction in the early 20th century. nih.govbmj.com Historically, the development of xanthine derivatives was often based on modifying natural products. Traditional synthetic methods, such as Traube's synthesis, were pivotal in creating early analogues, which involved ring-closure mechanisms. nih.gov However, these classical routes sometimes limited the ability to generate large-scale chemical diversity. nih.gov

The contemporary research landscape has shifted dramatically, driven by advances in synthetic chemistry, computational modeling, and a deeper understanding of molecular biology. Modern research focuses on rational drug design to create highly selective inhibitors for specific enzyme or receptor subtypes. For example, while traditional xanthines are non-specific, current efforts are aimed at developing inhibitors for particular phosphodiesterase (PDE) isoforms or specific adenosine receptor subtypes (A1, A2A, A2B, A3) to minimize side effects and maximize therapeutic efficacy.

A significant contemporary direction is the use of the purine scaffold to design kinase inhibitors, which are crucial in oncology. researchgate.net By modifying positions on the purine ring, researchers can create compounds that fit into the ATP-binding pocket of specific kinases, thereby blocking their activity. researchgate.net Furthermore, the development of novel purine nucleoside analogues continues to be a fertile area of research for treating viral diseases and cancers. mdpi.com Recent strategies include creating bio-isosteres and flexible analogues (fleximers) of purines to explore new chemical space and improve interactions with biological targets. ekb.egmdpi.com The focus is now on overcoming challenges like drug resistance and improving the pharmacological profiles of these compounds through innovative synthetic strategies, including one-pot syntheses and the creation of hybrid molecules. nih.govrsc.org

Focus on 3,7-Dimethyl-8-nitropurine-2,6-dione

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyl-8-nitropurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O4/c1-10-3-4(8-6(10)12(15)16)11(2)7(14)9-5(3)13/h1-2H3,(H,9,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHHUXUHSSFYQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1[N+](=O)[O-])N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405292 | |

| Record name | AC1Q3XMJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91448-32-7 | |

| Record name | AC1Q3XMJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Properties

3,7-Dimethyl-8-nitropurine-2,6-dione is a derivative of the xanthine (B1682287) scaffold. Its systematic name identifies a purine-2,6-dione (B11924001) core, which is the chemical structure of xanthine. The "3,7-Dimethyl" prefix indicates that methyl groups are attached to the nitrogen atoms at positions 3 and 7, making it a derivative of theobromine (B1682246). The "8-nitro" indicates the presence of a nitro group (NO₂) at position 8 of the purine (B94841) ring system. This compound is also commonly known as 8-nitrotheobromine.

The introduction of the nitro group at the C8 position significantly influences the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, which can impact the molecule's reactivity and potential biological interactions. nih.govnih.gov

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₇H₇N₅O₄ |

| Molecular Weight | 225.16 g/mol |

| IUPAC Name | 3,7-dimethyl-8-nitro-1H-purine-2,6(3H,7H)-dione |

| Common Name | 8-Nitrotheobromine |

| CAS Number | 91448-32-7 |

Synthesis and Reactivity

The synthesis of 3,7-Dimethyl-8-nitropurine-2,6-dione is typically achieved through the direct nitration of its precursor, 3,7-dimethylxanthine (theobromine). This electrophilic substitution reaction introduces a nitro group onto the imidazole (B134444) ring of the purine (B94841) structure.

The presence of the nitro group at the C8 position makes it a valuable synthetic intermediate. The nitro group can be readily reduced to an amino group (-NH₂), yielding 8-amino-3,7-dimethylpurine-2,6-dione. This amino derivative serves as a versatile building block for the synthesis of a wide range of 8-substituted theobromine (B1682246) analogues, which have been explored for various pharmacological activities, including bronchodilator and antibacterial effects. nih.gov The reactivity of the 8-position is a key feature in the chemical modification of xanthines to produce new therapeutic agents. nih.gov

Biological Activity and Research Applications

Foundational Synthetic Routes for Purine-2,6-dione (B11924001) Scaffolds

The construction of the fundamental xanthine ring system is a critical first step. Several classical and contemporary methods have been established for this purpose.

The Traube synthesis, first reported in 1900, remains one of the most fundamental and widely utilized methods for constructing purine (B94841) ring systems, including xanthines. nih.govnih.gov The classical approach involves the condensation of a pyrimidine (B1678525) precursor, typically a 4,5-diaminopyrimidine, with a one-carbon unit to form the fused imidazole (B134444) ring.

The process generally begins with the synthesis of a 6-aminouracil (B15529) derivative. For instance, a substituted urea (B33335) can be condensed with cyanoacetic acid in the presence of acetic anhydride (B1165640) to yield a cyanoacetyl urea intermediate. biointerfaceresearch.com Subsequent treatment with an alkali induces ring closure to form the 6-aminouracil. biointerfaceresearch.com The key steps of the Traube synthesis for a generic xanthine are outlined below:

Nitrosation: The 6-aminouracil is treated with sodium nitrite (B80452) in an acidic medium (e.g., acetic acid) to introduce a nitroso group at the C5 position, forming a 5-nitroso-6-aminouracil. nih.gov

Reduction: The nitroso group is then reduced to an amino group, typically using a reducing agent like sodium dithionite (B78146) (sodium hydrosulfite), to yield a 5,6-diaminouracil (B14702). nih.gov

Cyclization: The resulting diamine is cyclized by heating with a one-carbon source. The choice of this reagent determines the substituent at the C8 position of the final xanthine. For an unsubstituted C8, formic acid is commonly used. nih.gov This final step constructs the imidazole portion of the purine ring. nih.gov

Advanced adaptations of this method involve using different cyclizing agents to install various substituents at the C8 position directly. The versatility and reliability of the Traube synthesis have cemented its importance in the industrial production of xanthine derivatives. nih.gov

Table 1: Key Stages of the Classical Traube Synthesis

| Stage | Starting Material | Reagents | Intermediate/Product | Purpose |

| Uracil (B121893) Formation | Substituted Urea + Cyanoacetic Acid | Acetic Anhydride, then Alkali | 6-Aminouracil | Construction of the pyrimidine ring. |

| Nitrosation | 6-Aminouracil | Sodium Nitrite + Acetic Acid | 5-Nitroso-6-aminouracil | Introduction of a nitrogen function at C5. |

| Reduction | 5-Nitroso-6-aminouracil | Sodium Dithionite | 5,6-Diaminouracil | Formation of the key diamine precursor. |

| Cyclization | 5,6-Diaminouracil | Formic Acid | Xanthine | Closure of the imidazole ring to form the purine scaffold. |

To improve efficiency, reduce waste, and simplify procedures, one-pot synthetic strategies have been developed for purine ring systems. acs.orgnih.gov These methods combine multiple reaction steps into a single procedure without isolating intermediates. Such approaches are highly valued in both academic research and industrial applications for their ability to rapidly generate molecular libraries. researchgate.net

One notable one-pot strategy involves a multicomponent reaction that assembles purine precursors in an aqueous medium. acs.orgnih.gov For instance, a high-yielding, three-component reaction has been developed utilizing key nucleotide synthons like 5-aminoimidazoles and 2-aminooxazole. acs.orgnih.gov Another approach reports a one-pot synthesis of tri-substituted purines starting from 5-amino-4-chloro-6-alkylamino pyrimidines, which undergo oxidative coupling and subsequent annulation. researchgate.net These methods showcase the power of convergent synthesis, where the complexity of the target molecule is built up quickly from simpler starting materials in a single flask. researchgate.net

Xanthine-annealed synthesis refers to methods where the imidazole ring is constructed onto a pre-existing, functionalized pyrimidine ring, specifically a uracil derivative. This is conceptually related to the final step of the Traube synthesis but often involves different reaction conditions or precursors.

A common strategy involves the condensation of a 5,6-diaminouracil derivative with other reagents. For example, reacting 5,6-diamino-1,3-dimethyluracil (B14760) with a substituted aldehyde first forms a benzylidene derivative or a Schiff base. nih.gov This intermediate then undergoes oxidative cyclization, often facilitated by reagents like ferric chloride or thionyl chloride, to afford the C8-substituted xanthine derivative. nih.gov This approach is particularly useful for introducing a wide variety of aryl or alkyl substituents at the C8 position of the xanthine core. biointerfaceresearch.com

Beyond the classical methods, several other synthetic routes for dioxopurine (xanthine) systems have been explored. These emerging strategies often aim to overcome the limitations of traditional syntheses or to access novel analogues.

One alternative pathway begins with imidazole precursors rather than pyrimidines. For example, 4-amino-5-imidazolecarboxamide can be treated with urea or related compounds under heat or alkaline conditions to form the pyrimidine ring, yielding xanthine. researchgate.net

Modern synthetic chemistry has also introduced methods utilizing microwave-assisted organic synthesis (MAOS) to accelerate reactions, often leading to higher yields and cleaner products in shorter timeframes. researchgate.net Furthermore, novel purine analogues have been synthesized by replacing the purine ring with bioisosteres like indazole or benzotriazole, which can then be subjected to similar synthetic transformations. nih.gov The development of new catalysts and reaction conditions continues to expand the toolkit available for constructing these important heterocyclic scaffolds. nih.gov

Targeted Synthesis of this compound

The synthesis of this compound involves the introduction of a nitro group onto the pre-formed 3,7-dimethylxanthine scaffold. This is a targeted derivatization of a specific xanthine analogue.

The direct precursor for the synthesis of this compound is 3,7-dimethylpurine-2,6-dione, a naturally occurring methylxanthine compound also known as Theobromine (B1682246). molbase.com The introduction of the nitro group at the C8 position is typically achieved through an electrophilic nitration reaction.

The reaction pathway involves treating Theobromine with a strong nitrating agent. While specific, optimized laboratory procedures for this exact compound are not extensively detailed in the provided search results, the nitration of similar heterocyclic systems, such as trioxo-hexaazapropellane, is well-documented and proceeds using reagents like concentrated nitric acid or a mixture of nitric and sulfuric acids ("mixed acid"). mdpi.com The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction would proceed as follows:

Precursor: Theobromine (3,7-Dimethylxanthine)

Reagent: Nitrating agent (e.g., HNO₃/H₂SO₄)

Reaction: The electron-rich C8 position of the imidazole ring undergoes electrophilic attack by the nitronium ion.

Product: this compound

The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to prevent over-nitration or degradation of the purine ring.

Table 2: Targeted Synthesis of this compound

| Parameter | Details |

| Precursor | Theobromine (3,7-Dimethylpurine-2,6-dione) |

| Reaction Type | Electrophilic Aromatic Nitration |

| Typical Reagents | Concentrated Nitric Acid (HNO₃), often with Sulfuric Acid (H₂SO₄) |

| Position of Functionalization | C8 |

| Product | This compound |

Selective Nitration Reactions in Purine Chemistry

The introduction of a nitro group onto the purine ring is a critical transformation that paves the way for a variety of subsequent chemical modifications. Selective nitration, particularly at the C8 position of the purine-2,6-dione core, is a well-established method for creating versatile chemical intermediates.

The direct nitration of 3,7-dimethylpurine-2,6-dione (theobromine) is typically achieved using a mixture of nitric acid and a dehydrating agent, such as sulfuric acid. The reaction conditions are crucial for achieving high yields and selectivity. Studies on the nitration of related heterocyclic systems, such as 2-substituted pyrimidine-4,6-diones, have shown that using sulfuric acid as a solvent can lead to the formation of novel dinitro compounds in high yields. nih.govacs.org For instance, the nitration of 1,3-dimethylpyrimidine-2,4,6-trione in a mixture of nitric acid and trifluoroacetic acid (TFA) yields 1,3-dimethyl-5,5-dinitropyrimidine-2,4,6-trione. acs.org While this applies to a related pyrimidine system, the principles of electrophilic substitution are relevant. The strong electron-withdrawing nature of the carbonyl groups in the purine-2,6-dione ring deactivates the pyrimidine portion of the molecule towards electrophilic attack. However, the C8 position in the imidazole ring remains susceptible to electrophilic substitution, such as nitration.

The general mechanism involves the formation of the nitronium ion (NO₂⁺) from the reaction of nitric acid with the strong acid. The nitronium ion then acts as the electrophile, attacking the electron-rich C8 position of the 3,7-dimethylpurine-2,6-dione. The choice of nitrating agent and reaction temperature are optimized to maximize the yield of the desired 8-nitro product while minimizing side reactions.

Diversification and Chemical Modification Strategies for this compound

Once synthesized, this compound becomes a starting point for extensive chemical diversification. The presence of the nitro group at the C8 position and the reactive nitrogen atoms in the purine ring system allow for a wide range of modifications.

Alkylation of the nitrogen atoms on the purine-2,6-dione scaffold is a primary strategy for creating diverse derivatives. The regioselectivity of these reactions is a significant challenge, as direct alkylation often yields a mixture of N7 and N9 isomers, with the N9 product typically being the more thermodynamically stable and predominant one. nih.govacs.org

Several factors influence the outcome of the alkylation reaction:

Base and Solvent: The choice of base and solvent system can direct the alkylation to a specific nitrogen. For example, using tetrabutylammonium (B224687) hydroxide (B78521) as a base has been shown to improve regioselectivity for N9 alkylation. researchgate.net

Alkylating Agent: The nature of the alkyl halide or other alkylating agent plays a role. Bulky substituents can favor alkylation at the less sterically hindered N9 position. ub.edu

Reaction Conditions: Microwave irradiation has been employed to improve yields and selectivity in some alkylation reactions of purines. ub.edu For instance, methylation of 2,6-dichloropurine (B15474) with methyl iodide in the presence of (Bu)₄NOH under microwave irradiation provided better results than classical heating. ub.edu

Substituents on the Purine Ring: The existing substituents on the purine core can direct alkylation. Steric hindrance from a group at the C6 position can block N7, leading to selective N9 alkylation. researchgate.net Conversely, specific substituents at the C6 position are crucial for achieving N7 regioselective tert-butylation. acs.org

A study on 7-substituted 1-hydroxy-purine-2,6-diones demonstrated the synthesis of N3 and N7 disubstituted compounds by successive alkylation steps, highlighting the ability to control substitution patterns to generate specific isomers. nih.govresearchgate.net

| Starting Material | Alkylating Agent | Base / Conditions | Position(s) Alkylated | Product(s) | Reference(s) |

| Theophylline (B1681296) | Benzyl bromide | K₂CO₃ / H₂O | N7 | 7-Benzyl-1,3-dimethylxanthine | mdpi.com |

| Theophylline | Propyl iodide | K₂CO₃ / H₂O | N7 | 1,3-Dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione | mdpi.com |

| 6-Chloropurine | Isopropyl bromide | (Bu)₄NOH / Microwave | N9 | N9-isopropylpurine | ub.edu |

| 2-Amino-6-chloropurine | Cyclopentyl bromide | (Bu)₄NOH / Microwave | N9 | N9-alkylated derivative | ub.edu |

| Theophylline | Benzyl chloride | K₂CO₃, KI / DMF | N7 | 7-Benzyltheophylline | rsc.org |

The C8 position of the purine-2,6-dione scaffold is a key site for introducing chemical diversity. The initial nitration to form this compound is the first step. The resulting nitro group can then be reduced to an amino group, which serves as a handle for further functionalization, such as acylation or the formation of Schiff bases.

Another important transformation at the C8 position is halogenation, most commonly bromination. The reaction of 1,3-dimethyl-purine-2,6-dione (theophylline) with bromine in acetic acid yields the 8-bromo derivative in high yield. rsc.org This 8-bromo intermediate is highly valuable for subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or hetaryl substituents.

Furthermore, the C8 position can be functionalized to build more complex heterocyclic systems. For example, cyclo-condensation of 5,6-diaminouracils with an oxazolone (B7731731) derivative can lead to the formation of N-substituted-8-purines. rsc.org

| Starting Material | Reagent(s) | Transformation | Product | Yield | Reference(s) |

| 3-Methyl-3,7-dihydro-1H-purine-2,6-dione | Bromine / Acetic Acid | C8-Bromination | 8-Bromo-3-methyl-1H-purine-2,6-dione | 92% | rsc.org |

| Theophylline | N-Bromosuccinimide | C8-Bromination | 8-Bromotheophylline | - | rsc.org |

| 1,3-Dimethyl-5,6-diaminopyrimidine | Ethyl 2-cyanoacetimidate / HCl | Cyclization | 1,3-Dimethyl-8-(acetonitrilyl)-purine-2,6-dione | - | rsc.org |

Beyond simple alkylation and C8 modifications, a wide array of functional groups can be incorporated into the purine-2,6-dione scaffold to create libraries of compounds with diverse properties. These modifications can be introduced at various positions, leveraging the reactivity of the core structure.

For instance, the synthesis of 1-hydroxy-purine-2,6-diones has been accomplished, introducing a hydroxyl group at the N1 position. nih.govresearchgate.net This is achieved through a multi-step synthesis involving the cyclization of 5-aminoimidazole-4-carboxylate intermediates with O-allylhydroxylamine, followed by deprotection. researchgate.net The introduction of bulky lipophilic groups at the N7 position and various substituents at the N3 position of this scaffold has been explored to probe structure-activity relationships for enzyme inhibition. nih.gov

The development of purine derivatives containing an aminobut-2-ynyl residue at the N1 or N7 positions has been achieved through three-component A³-coupling reactions, demonstrating the feasibility of introducing complex, pharmacologically relevant moieties. nih.gov

Solid-phase synthesis is a powerful technique for the high-throughput generation of compound libraries, which is essential for drug discovery. rsc.org This methodology has been successfully applied to the synthesis of purine derivatives, allowing for the rapid creation of diverse molecular structures. nih.gov

The general strategy involves immobilizing a purine precursor onto a solid support (resin). nih.govresearchgate.net A common starting material for this approach is 4,6-dichloro-5-nitropyrimidine. researchgate.netacs.org This precursor can be coupled to a resin, followed by sequential displacement of the chlorine atoms with various amines. Subsequent chemical steps, including reduction of the nitro group and cyclization, lead to the formation of the purine scaffold on the solid support. acs.org

One of the major advantages of solid-phase synthesis is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin. rsc.org This method has been used to construct libraries of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, demonstrating its versatility in creating complex heterocyclic systems. rsc.org The final products are cleaved from the resin in the last step, often yielding compounds with high purity. acs.org This approach facilitates the systematic modification of the purine scaffold at multiple positions, enabling the exploration of a vast chemical space. nih.govacs.org

Reactions Involving the Nitro Group of this compound

The presence of the nitro group at the C8 position of the purine ring profoundly influences the molecule's reactivity, making this site a focal point for various chemical transformations.

Catalytic and Stoichiometric Reduction Reactions of the Nitro Moiety

The reduction of the nitro group in this compound to an amino group is a key transformation, yielding 8-amino-3,7-dimethylpurine-2,6-dione, a valuable intermediate for the synthesis of various bioactive compounds. This reduction can be achieved through both catalytic and stoichiometric methods.

Catalytic Hydrogenation: Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. For instance, the hydrogenation of nitrobenzene (B124822) to aniline (B41778) is a classic example that can be achieved using catalysts like palladium on carbon (Pd/C) under mild conditions (e.g., 30 °C and 0.1 MPa H₂). mdpi.commdpi.com While specific conditions for this compound are not extensively detailed in the provided search results, the general principles of catalytic hydrogenation are applicable. The reaction involves the use of a metal catalyst, typically from the platinum group (e.g., Pd, Pt), to facilitate the addition of hydrogen across the nitro group. The efficiency and selectivity of this reaction can be influenced by the choice of catalyst, solvent, temperature, and pressure.

Stoichiometric Reduction: Stoichiometric reducing agents offer an alternative to catalytic hydrogenation. Sodium dithionite (Na₂S₂O₄) is an inexpensive and safe reagent used for the reduction of aromatic nitro compounds to their corresponding amines. organic-chemistry.orgzenodo.orgacsgcipr.org The reaction is typically carried out by heating the nitro compound with the reducing agent in a suitable solvent system, such as ethanol-water. acsgcipr.org This method has been successfully applied to the reduction of various dinitroarenes, often with regioselectivity. researchgate.net For example, a series of 2-substituted N-H, N-alkyl, and N-aryl benzimidazoles were synthesized in a one-pot reaction involving the sodium dithionite reduction of o-nitroanilines in the presence of aldehydes. organic-chemistry.org

| Reducing Agent | Typical Conditions | Product |

| H₂/Pd-C | Mild temperature and pressure | 8-Amino-3,7-dimethylpurine-2,6-dione |

| Sodium Dithionite (Na₂S₂O₄) | Heating in a solvent mixture (e.g., ethanol/water) | 8-Amino-3,7-dimethylpurine-2,6-dione |

Nucleophilic Aromatic Substitution (SNAr) at the C8-Nitro Position

The strongly electron-withdrawing nature of the nitro group at the C8 position activates the purine ring for nucleophilic aromatic substitution (SₙAr). In this reaction, the nitro group acts as a good leaving group and is displaced by a variety of nucleophiles. This reactivity has been demonstrated in studies on 8-nitroxanthine (B3285293) and its N-methyl derivatives. researchgate.net

The 8-nitro group can be displaced by various nucleophiles to form a range of 8-substituted purine-2,6-dione derivatives. For example, reactions with:

Halides: Can yield 8-chloro derivatives. researchgate.net

Alkoxides: Lead to the formation of 8-alkoxy compounds, such as 8-ethoxy derivatives. researchgate.net

Amines: Reactions with amines like piperidine (B6355638) can result in the formation of 8-amino substituted purines. The kinetics of such reactions have been studied for related systems like 2,4-dinitrochlorobenzene with piperidine. rsc.org

The general mechanism for SₙAr involves the addition of the nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, the nitrite ion).

| Nucleophile | Product |

| Chloride (Cl⁻) | 8-Chloro-3,7-dimethylpurine-2,6-dione |

| Ethoxide (EtO⁻) | 8-Ethoxy-3,7-dimethylpurine-2,6-dione |

| Piperidine | 8-(Piperidin-1-yl)-3,7-dimethylpurine-2,6-dione |

Electrophilic and Nucleophilic Reactions of the Purine-2,6-dione Ring System

The purine-2,6-dione ring system itself can undergo both electrophilic and nucleophilic reactions, although the presence of the C8-nitro group significantly influences its reactivity.

Electrophilic Reactions: Aromatic compounds typically undergo electrophilic substitution. Halogenation, for instance, is a common electrophilic aromatic substitution reaction where a hydrogen atom on the aromatic ring is replaced by a halogen. wikipedia.orglibretexts.orgyoutube.com This reaction usually requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to activate the halogen. wikipedia.orglibretexts.org In the context of theobromine, the parent compound of this compound, such reactions would likely occur at positions on the purine ring that are not deactivated by the electron-withdrawing nitro group.

Nucleophilic Reactions: The purine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing substituents. Nucleophilic aromatic substitution reactions are common for pyridines and related heterocycles. nih.gov While the C8 position is the primary site for SₙAr due to the nitro group, other positions on the purine ring could potentially react with strong nucleophiles under specific conditions.

Oxidation Reactions and Stability Considerations of Purine-2,6-dione Derivatives

The stability of purine-2,6-dione derivatives and their susceptibility to oxidation are important chemical properties.

Studies on the oxidation of theobromine and related methylxanthines provide insights into the potential oxidative pathways for this compound. The reaction of theophylline, theobromine, and caffeine (B1668208) with Fenton's reagent (a source of hydroxyl radicals) has been shown to simulate hepatic metabolism. nih.gov In these reactions, theobromine primarily undergoes N-demethylation to yield 7-methylxanthine. nih.gov Furthermore, the oxidation of caffeine, a closely related compound, can lead to C-8 hydroxylation and demethylation. nih.gov

Hydrogen peroxide can also mediate the oxidation of secondary and tertiary amines, leading to the formation of N-oxides or hydroxylamines. mdpi.com The stability of this compound would likely be influenced by pH, with potential for degradation under strongly acidic or basic conditions. Theobromine itself is known to form salts with both acids and bases, which can be unstable in aqueous solutions.

Tautomerism and Conformational Analysis of this compound

The structural features of this compound, including tautomerism and conformational flexibility, are crucial for understanding its chemical behavior and biological interactions.

Prototropic Tautomerism in Purine-2,6-dione Systems

Prototropic tautomerism, which involves the migration of a proton, is a common phenomenon in heterocyclic compounds like purines. mdpi.com For purine-2,6-dione systems, different tautomeric forms can exist due to the presence of amide and imidazole functionalities. The equilibrium between these tautomers can be influenced by factors such as the solvent, pH, and temperature. rsc.org Spectroscopic techniques, such as NMR and UV-Vis, are often employed to study tautomeric equilibria. rsc.orgnih.govnih.gov The relative populations of different tautomers can have a significant impact on the molecule's reactivity and its ability to interact with biological targets. For instance, in 8-azaguanine, a related purine analog, it has been shown that tautomers protonated at positions 1 and 9 are dominant in both the gas phase and aqueous solution. nih.gov

Influence of Substituents on Tautomeric Equilibria in Purine-2,6-diones

The phenomenon of tautomerism is fundamental to the chemistry of purine systems, including purine-2,6-diones (xanthines). Prototropic tautomerism, which involves the migration of a proton accompanied by a shift in double bonds, results in the coexistence of multiple, rapidly interconverting isomers. nih.gov In purine-2,6-diones, the primary tautomeric equilibrium involves the position of the proton on the imidazole ring, leading to N(7)-H and N(9)-H tautomers. The stability and relative population of these tautomers are not fixed; they are profoundly influenced by the nature and position of substituents on the purine ring. nih.govnih.gov

The electronic properties of a substituent can alter the electron distribution within the purine core, thereby stabilizing one tautomer over another. nih.gov Factors such as intramolecular interactions, aromaticity, and external influences like the solvent also play a critical role. nih.gov For the parent compound, xanthine, studies suggest the N(7)-H tautomer can be the predominant form in aqueous suspensions. researchgate.net However, the introduction of substituents can shift this balance.

Computational and theoretical studies on substituted purines have provided significant insights into these effects. The introduction of a substituent at the C8 position, in particular, has been shown to have a pronounced effect on the π-electron delocalization of both the pyrimidine and imidazole rings. nih.gov The nature of this effect is directly related to the electron-donating or electron-withdrawing character of the substituent.

Electron-withdrawing groups, such as the nitro (NO₂) group found in this compound, exert a substantial influence on tautomeric preferences. mdpi.com Studies on the closely related 8-nitro-adenine have shown that the nitro group can significantly lower the energy difference between competing tautomeric forms, especially in polar solvents. nih.gov This suggests that in solution, a mixture of tautomers may exist in equilibrium. nih.gov The effect of the nitro group is often enhanced by solvation. nih.govmdpi.com

Conversely, electron-donating groups can also shift the equilibrium. For instance, in 8-aminopurine, the presence of the C8-amino group leads to a change in tautomeric preference where the N(7)-H form becomes more stable than the N(9)-H form in an aqueous environment, a reversal of the stability order seen in some other purines. mdpi.com

The tables below summarize findings from theoretical studies on related purine structures, illustrating the impact of substituents at the C8 position on tautomeric stability.

Table 1: Qualitative Influence of C8 Substituents on Purine Tautomeric Equilibria This table provides a generalized summary based on findings from various purine systems.

| Substituent (at C8) | Electronic Effect | Predominant Tautomer (in Polar Solvents) | Reference(s) |

| -H (unsubstituted) | Neutral | N(9)-H or N(7)-H depending on the specific purine core | researchgate.netnih.gov |

| -NH₂ | Electron-Donating | N(7)-H favored | mdpi.com |

| -NO₂ | Electron-Withdrawing | Reduced energy difference between tautomers (e.g., N(9)-H and N(3)-H in adenine); mixture likely | nih.gov |

Table 2: Calculated Relative Energies of 8-Substituted Adenine (B156593) Tautomers in a Polar Solvent (Water) Data from a computational study on adenine, a related purine, demonstrating the quantitative effect of an 8-nitro substituent. Energies are in kcal/mol relative to the most stable tautomer for that specific compound.

| Tautomer | Relative Energy (X = H) | Relative Energy (X = NO₂) |

| 9H | 0.0 | 0.8 |

| 7H | 3.6 | 7.9 |

| 3H | 4.8 | 0.0 |

| 1H | 10.1 | 5.2 |

| Source: Adapted from computational data on adenine derivatives. nih.gov |

Rational Design Principles for Novel Purine-2,6-dione Analogues

The rational design of novel purine-2,6-dione analogues is often guided by the desire to enhance potency, selectivity, and pharmacokinetic properties. A key strategy involves modifying the xanthine core at various positions, particularly at the N1, N3, N7, and C8 positions, to optimize interactions with specific biological targets. biointerfaceresearch.com

For instance, in the development of inhibitors for the human poly(A)-selective ribonuclease Caf1, purine-2,6-dione derivatives were identified as promising candidates. nih.govnih.gov The design of these inhibitors was based on the hypothesis that the N-hydroxyimide moiety could coordinate with the two magnesium ions in the active site of the ribonuclease, thereby blocking substrate binding. nih.gov This highlights a rational design principle where specific functional groups are incorporated to interact with key features of the target's active site.

Another principle involves the introduction of basic side chains to improve water solubility, a critical factor for drug development. nih.gov Furthermore, the incorporation of linkers, such as a CH₂CONH group, can provide additional points of interaction with the target protein, potentially increasing affinity. nih.gov The systematic exploration of different substituents and their impact on biological activity is a cornerstone of the rational design process for this class of compounds.

Correlation Between Substituent Effects and Biochemical/Cellular Functions in Xanthine Derivatives

The biochemical and cellular functions of xanthine derivatives are profoundly influenced by the nature and position of substituents on the purine ring. These modifications can alter the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby affecting its interaction with biological targets.

The C8 position of the xanthine scaffold is a common site for modification to enhance biological activity and selectivity. The electronic and steric properties of the substituent at this position play a significant role in determining the compound's pharmacological profile.

For example, the introduction of bulky cycloalkyl groups at the C8 position of 1,3-dialkylxanthines has been shown to produce potent and highly selective antagonists for A1-adenosine receptors. nih.gov The size and rigidity of these substituents can influence how the ligand fits into the receptor's binding pocket. The introduction of an olefinic group within a cycloalkyl substituent at the C8 position was found to markedly decrease potency at A1-receptors while having little effect on A2-receptor potency, demonstrating the sensitivity of receptor affinity to subtle structural changes. nih.gov

Furthermore, the nature of the C8 substituent can be modified to improve various biological activities. For instance, C8-modification of caffeine derivatives has been shown to extensively improve their biological activities. researchgate.net

Table 1: Effect of C8-Substituents on the A1-Adenosine Receptor Affinity of 1,3-Dipropylxanthine Derivatives

| 8-Substituent | A1 Receptor Ki (nM) | A2/A1 Selectivity Ratio |

| (R)-1-Methyl-2-phenylethyl | 6.9 | - |

| (R)-1-Phenylpropyl | 23.2 | 153 |

Data compiled from a study on xanthines with C8 chiral substituents. nih.gov

The pattern of N-methylation on the xanthine nucleus has a profound effect on its pharmacological properties and solubility. biointerfaceresearch.com Different methylation patterns can lead to varying affinities for different biological targets.

A correlation has been observed between the ability of methylated xanthines to reverse the inhibitory effects of nitrogen mustard damage on DNA synthesis and their ability to enhance nitrogen mustard lethality in human cells. nih.gov This suggests a role for N-methylation in modulating cellular responses to DNA damage.

Conformational Flexibility and Ligand-Target Recognition in Purine-2,6-diones

The conformational flexibility of both the purine-2,6-dione ligand and its biological target is a critical factor in their recognition and binding. The ability of a ligand to adopt a specific conformation that is complementary to the binding site of the target is essential for high-affinity interactions.

The purine riboswitch, an RNA element that regulates gene expression, provides an excellent example of how conformational flexibility influences ligand recognition. nih.gov The riboswitch can adapt its conformation to bind various purine analogs, and the flexibility of nucleotide C74 is crucial for accommodating different substituents at the 6-position of the purine ligand. nih.gov This adaptive binding process, which can involve both induced fit and conformational capture, is likely a widespread phenomenon in the recognition of natural RNAs by small molecules. ucsd.edu

In the context of protein targets, the docking of potent purine-2,6-dione derivatives to the ribonuclease Caf1 revealed that the most active compounds adopt very similar conformations within the active site. researchgate.net This suggests that a specific, low-energy conformation is favored for optimal binding and inhibition. The ability of the ligand to assume this bioactive conformation is a key determinant of its potency.

Mechanistic Elucidation of Ligand-Target Interactions for this compound Analogues

The detailed understanding of the interactions between this compound analogues and their biological targets is fundamental for mechanism-based drug design. Xanthine derivatives are known to exert their effects through various mechanisms, including acting as phosphodiesterase inhibitors, adenosine (B11128) uptake blockers, and adenosine receptor antagonists. nih.gov

In the case of purine-2,6-dione inhibitors of Caf1, a proposed mechanism of action involves the coordination of the two magnesium ions in the enzyme's active site by the N-hydroxyimide moiety of the inhibitor. nih.gov This interaction, along with potential hydrogen bonding to amino acid residues such as Asp61, effectively blocks the enzyme's catalytic activity. nih.gov

For xanthine derivatives targeting adenosine receptors, the interactions are often characterized by a combination of hydrophobic interactions, hydrogen bonds, and potential salt bridge formations. For example, the high affinity of certain tricyclic xanthine derivatives for the A1 adenosine receptor is likely influenced by the formation of a salt bridge between a charged amine group on the ligand and an glutamate (B1630785) residue (Glu 170) in the receptor. nih.gov

The neuroprotective effects of some xanthine derivatives are attributed to their ability to act as combined inhibitors of adenosine transporters and phosphodiesterases, leading to increased cerebral concentrations of adenosine and GABA. nih.gov

Biochemical and Molecular Activity Profiling of 3,7 Dimethyl 8 Nitropurine 2,6 Dione Analogues in Vitro Focus

Enzyme Inhibition and Activation Studies of Purine-2,6-dione (B11924001) Derivatives

The enzymatic interactions of purine-2,6-dione derivatives are central to their pharmacological effects. These compounds have been extensively studied as inhibitors of several enzyme families, with their activity being highly dependent on the nature and position of their chemical modifications.

Adenosine (B11128) Receptor Antagonism/Agonism

Methylxanthines, including theobromine (B1682246), are well-established antagonists of adenosine receptors (A1, A2A, A2B, and A3). nih.govnih.gov This antagonism is a key mechanism behind their stimulant effects. The structural similarity of the xanthine (B1682287) core to adenosine allows these molecules to bind to adenosine receptors, thereby blocking the action of the endogenous ligand, adenosine. nih.gov Theobromine itself is considered a non-selective antagonist, though it generally exhibits weaker activity compared to caffeine (B1668208). nih.gov

The affinity of xanthine derivatives for adenosine receptors can be significantly altered by substitutions at various positions. For instance, modifications at the N1, N7, and C8 positions of the xanthine ring are crucial for both potency and selectivity towards different adenosine receptor subtypes.

Table 1: Adenosine Receptor Antagonism by Theobromine and Related Compounds

| Compound | Target Receptor(s) | Activity | Reference |

|---|---|---|---|

| Theobromine (3,7-Dimethylxanthine) | A1, A2A Adenosine Receptors | Antagonist | nih.gov |

| Caffeine (1,3,7-Trimethylxanthine) | Adenosine Receptors (non-selective) | Antagonist | nih.gov |

| Theophylline (B1681296) (1,3-Dimethylxanthine) | Adenosine Receptors (non-selective) | Antagonist | nih.gov |

Phosphodiesterase Inhibition

Another hallmark of methylxanthine activity is the inhibition of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting PDEs, these compounds lead to an increase in intracellular levels of these second messengers, which in turn modulates a variety of cellular processes. Theophylline, a close structural analogue of theobromine, is a known non-selective PDE inhibitor. daytryp.com Theobromine has also been identified as a PDE inhibitor. nih.gov

Research has shown that specific substitutions on the xanthine scaffold can lead to selectivity for different PDE isozymes. For example, studies on theobromine have demonstrated its ability to inhibit PDE4D, an enzyme prevalent in adipose tissue. researchgate.net This highlights the potential for designing purine-2,6-dione derivatives with targeted PDE inhibitory profiles.

Table 2: Phosphodiesterase Inhibition by Purine-2,6-dione Derivatives

| Compound | Target Enzyme | Effect | Reference |

|---|---|---|---|

| Theophylline | Phosphodiesterases (non-selective) | Inhibition (IC50 = 665 µM) | daytryp.com |

| Theobromine | PDE4D | Inhibition | researchgate.net |

Modulation of Other Enzyme Systems (e.g., DPP-4, CDK1, Purine (B94841) Metabolism Enzymes)

Recent research has expanded the scope of enzymatic targets for xanthine derivatives. A series of these compounds have been synthesized and evaluated as inhibitors of dipeptidyl peptidase 4 (DPP-4), a key enzyme in glucose homeostasis. libretexts.org This suggests a potential therapeutic application for this class of compounds in metabolic diseases.

While direct evidence for the inhibition of cyclin-dependent kinase 1 (CDK1) by 3,7-dimethyl-8-nitropurine-2,6-dione is scarce, other kinase inhibitors have been developed from the xanthine scaffold. nih.gov This indicates the potential for modifying the purine-2,6-dione structure to target various kinases involved in cell cycle regulation.

Furthermore, xanthine derivatives are intrinsically linked to purine metabolism. researchgate.netnih.gov 8-Nitroxanthine (B3285293), a related compound, has been shown to be a product of myeloperoxidase and peroxynitrite and can enhance the generation of superoxide (B77818) by xanthine oxidase. This suggests that the introduction of a nitro group at the 8-position could significantly influence the compound's role in purine metabolism and cellular redox state. The nitro group itself is a versatile scaffold in medicinal chemistry, known to participate in redox reactions within cells, which can alter the electronic properties of the parent molecule and its interactions with enzymes. nih.gov

Cellular Signaling Pathway Modulation by this compound Derivatives

The enzymatic activities of purine-2,6-dione derivatives translate into the modulation of various intracellular signaling pathways, thereby influencing cellular metabolism and signal transduction processes.

Regulation of Cellular Metabolism

Methylxanthines are known to influence cellular metabolism through their effects on cAMP levels and adenosine receptor antagonism. nih.govnih.gov Increased cAMP levels resulting from PDE inhibition can activate protein kinase A (PKA), which in turn phosphorylates and regulates key enzymes involved in metabolic pathways. nih.gov

Theobromine, for instance, has been shown to promote lipid oxidation and the "browning" of white adipocytes through the activation of AMPK signaling and the β-adrenergic pathway. This suggests a role for 3,7-dimethylxanthine derivatives in the regulation of energy metabolism. The impact of an 8-nitro substituent on these metabolic effects is an area for further investigation, as the electron-withdrawing nature of the nitro group could alter the compound's interaction with its molecular targets.

Influence on Intracellular Signal Transduction Processes

The modulation of intracellular signal transduction is a key aspect of the biological activity of purine-2,6-dione derivatives. The antagonism of adenosine receptors and inhibition of PDEs directly impact signaling cascades that are crucial for cellular function. nih.govnih.gov

Theobromine has been shown to activate mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways in macrophages. This leads to an increased production of inflammatory mediators, suggesting an immunomodulatory role for this compound. The cAMP signaling pathway is also a primary target, as PDE inhibition leads to elevated cAMP levels. nih.gov While methylxanthines are known to increase cAMP, some of their effects on circadian rhythms have been shown to be independent of the canonical PDE-cAMP-PKA signaling axis, suggesting the involvement of other pathways. libretexts.org

The introduction of an 8-nitro group could potentially modulate these signaling activities. 8-Nitroxanthine has been demonstrated to enhance the production of superoxide by xanthine oxidase, which can have profound effects on redox-sensitive signaling pathways. This highlights the potential for this compound to exhibit a distinct profile of intracellular signaling modulation compared to its parent compound, theobromine.

Interactions with Nucleic Acids and Proteins: Mechanistic Studies

The interaction of nitrated purine-2,6-dione analogues with biological macromolecules like nucleic acids and proteins is a critical area of research, shedding light on their mechanisms of action at a molecular level.

Investigation of DNA/RNA Damage Mechanisms (e.g., 8-Nitration of Guanine) by Nitrated Purines

Nitrated purines are implicated in DNA and RNA damage, primarily through mechanisms involving reactive nitrogen species (RNS). A key RNS, peroxynitrite (ONOO-), is formed from the rapid reaction of nitric oxide and superoxide anion, particularly in inflamed tissues. nih.gov Peroxynitrite is a potent oxidant capable of nitrating biological molecules, including the guanine (B1146940) base in nucleic acids. nih.govatsjournals.org

The reaction between peroxynitrite and guanine under physiological conditions yields several products, with the major one being 8-nitroguanine (B15626). nih.govresearchgate.net This modification represents a significant form of DNA damage. nih.gov The formation of 8-nitroguanine occurs through the nitration at the C8 position of the purine ring. acs.org

When this nitration occurs on deoxyguanosine within a DNA strand, it forms 8-nitro-2'-deoxyguanosine. This adduct is notably unstable and has a short half-life, readily undergoing hydrolysis of its glycosidic bond. acs.orgresearchgate.net This hydrolysis results in the release of the 8-nitroguanine base, leaving behind an abasic site in the DNA strand, which can disrupt DNA replication and transcription and is considered a mutagenic lesion. acs.orgresearchgate.net The stability of these nitrated purine bases is a factor in pathophysiological processes that can lead to increased mutations and genomic instability. researchgate.net

| Reactant | Reactive Species | Major Product | Consequence |

| Guanine / Deoxyguanosine | Peroxynitrite (ONOO-) | 8-Nitroguanine / 8-Nitro-2'-deoxyguanosine | DNA/RNA damage, formation of abasic sites, potential mutagenicity |

Characterization of Protein Binding and Allosteric Modulation by Purine-2,6-dione Analogues

Analogues of this compound, particularly the closely related isomer theophylline (1,3-dimethylxanthine), exhibit diverse interactions with various proteins, often acting as inhibitors or modulators. nih.govnih.govdrugbank.com These interactions are central to their pharmacological effects.

One significant mechanism is the inhibition of phosphodiesterases (PDEs), enzymes that break down cyclic AMP (cAMP). nih.govdrugbank.com Theophylline is a non-selective inhibitor of type III and type IV PDEs, and this action can lead to smooth muscle relaxation. drugbank.com Furthermore, theophylline has been shown to activate histone deacetylase 2 (HDAC2), an enzyme that plays a crucial role in suppressing inflammatory gene expression. drugbank.comnih.gov This activation helps to reverse the corticosteroid insensitivity that can be induced by oxidative stress. nih.gov

More recently, synthetic derivatives of purine-2,6-diones have been developed as highly specific protein inhibitors for therapeutic applications. For instance, a series of theophylline derivatives were designed to inhibit the ATPase family AAA domain-containing protein 2 (ATAD2), an emerging anti-cancer drug target. One such derivative, compound 19f, was identified as a potent ATAD2 inhibitor with an IC₅₀ value of 0.27 μM. nih.gov

These compounds can also act as allosteric modulators. An allosteric modulator binds to a receptor at a site distinct from the primary (orthosteric) binding site of the endogenous ligand. wikipedia.org This binding induces a conformational change in the receptor, which in turn alters the receptor's affinity or efficacy for the endogenous agonist. wikipedia.orgnih.gov Purine-2,6-dione analogues can function as allosteric modulators for various receptors, including adenosine receptors, where they act as antagonists. drugbank.comwikipedia.org

Modulation of Cellular Processes by Purine-2,6-dione Derivatives (e.g., Apoptosis Induction, Cell Migration Inhibition in vitro)

Derivatives of purine-2,6-dione have demonstrated significant capabilities in modulating key cellular processes such as programmed cell death (apoptosis) and cell migration, particularly in in vitro cancer models. nih.govugr.esnih.gov

Several studies have synthesized and evaluated series of purine derivatives for their potential to induce apoptosis in cancer cells. mdpi.comnih.gov For example, certain 6-alkoxy purine analogues were identified as selective pro-apoptotic compounds in Jurkat T-cell leukemia cells, with their activity dependent on caspase activation. ugr.es The introduction of bulky aromatic groups at the C6 and C8 positions of the purine scaffold appeared to drive this selective apoptotic activity. ugr.es

In addition to inducing apoptosis, these compounds can inhibit cell migration, a critical process in cancer metastasis. A potent ATAD2 inhibitor derived from theophylline (compound 19f) was shown to significantly decrease the migration ability of BT-549 breast cancer cells in a dose-dependent manner. nih.gov Mechanistically, this effect was linked to the upregulation of the cell-adhesion molecule E-cadherin and the downregulation of matrix metalloproteinase-2 (MMP-2), a key enzyme in extracellular matrix degradation. nih.gov Theophylline itself has also been reported to have inhibitory effects on the proliferation and migration of melanoma cells. nih.gov

| Compound/Derivative Class | Cell Line | Observed Effect | IC₅₀ / Concentration |

| Theophylline Derivative (19f) | BT-549 (Breast Cancer) | Inhibition of cell proliferation | 5.43 μM |

| Theophylline Derivative (19f) | BT-549 (Breast Cancer) | Inhibition of cell migration | 2.5 - 20 μM |

| 6-Alkoxy Purine Analogues (12 & 13) | Jurkat (T-cell Leukemia) | Selective apoptosis induction | Compound 13: 51% sub-G1 increment |

| Theophylline | A375, SK-MEL-30 (Melanoma) | Inhibition of cell proliferation and migration | Not specified |

| 2,6,9-Trisubstituted Purines | Various Cancer Lines | Apoptosis induction | Varies by compound |

Investigation of Oxidative and Nitrative Stress Mechanisms (in vitro cellular models)

The interplay between nitrated purines and cellular stress pathways, specifically those involving oxidative and nitrative stress, is a dual-faceted issue. These compounds can be products of such stress while their analogues can also modulate these very same pathways.

Characterization of Reactive Oxygen/Nitrogen Species (ROS/RNS) Generation and Scavenging by Nitrated Purines

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules produced during normal metabolism and in response to various insults. nih.govnih.gov An imbalance leading to an excess of these species results in oxidative and nitrative stress, which can damage lipids, proteins, and nucleic acids. nih.gov

A primary mechanism for RNS generation involves the reaction of nitric oxide (•NO) with the superoxide anion (O₂•⁻) to form peroxynitrite (ONOO⁻). researchgate.net As discussed previously, peroxynitrite is a powerful nitrating agent that can react with guanine to form 8-nitroguanine, a marker of nitrative DNA damage. nih.gov The generation of ROS and RNS is a key feature of inflammatory conditions and is implicated in the pathophysiology of numerous diseases. researchgate.netmdpi.com

Conversely, some purine-2,6-dione analogues have demonstrated the ability to counteract these reactive species. Theophylline has been shown to suppress the production of oxygen free radicals (O₂⁻) by human monocytes. nih.gov This inhibitory effect is not mediated by adenosine receptor antagonism but rather through the inhibition of phosphodiesterase, suggesting a mechanism to reduce the cellular output of ROS. nih.gov While some molecules are designed specifically for their ROS scavenging capabilities, the role of purine-2,6-diones appears more focused on modulating the enzymatic sources of these reactive species. nih.govresearchgate.netroyalsocietypublishing.org

Modulation of Cellular Antioxidant Defense Systems by Purine-2,6-dione Derivatives

Beyond influencing the generation of ROS/RNS, purine-2,6-dione derivatives can also bolster the cell's endogenous antioxidant defense systems. This represents a proactive mechanism to mitigate oxidative stress.

Treatment with theophylline has been observed to significantly increase the levels and activity of key antioxidant enzymes. nih.gov In one study, this included catalase, glutathione (B108866) S-transferase (GST), reduced glutathione (GSH), and superoxide dismutase (SOD). nih.gov This upregulation of the cellular antioxidant machinery enhances the cell's capacity to neutralize harmful reactive species.

Furthermore, in ex vivo human skin models, theophylline was found to stimulate the protein expression of metallothionein-1, another important antioxidant molecule. nih.gov By enhancing these natural defense systems, purine-2,6-dione derivatives can shift the cellular redox balance towards a more anti-inflammatory and protected state. nih.govoatext.com

| Compound | System/Model | Effect on Antioxidant Defense |

| Theophylline | COPD Patients | Increased levels of Catalase, GST, GSH, SOD |

| Theophylline | Human Skin (ex vivo) | Stimulated protein expression of metallothionein-1 |

Computational Chemistry and in Silico Approaches for 3,7 Dimethyl 8 Nitropurine 2,6 Dione Research

Molecular Docking Studies for Target Interaction Prediction of Purine-2,6-dione (B11924001) Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. This method is instrumental in identifying potential biological targets for purine-2,6-dione derivatives and elucidating the structural basis of their activity.

Research on purine-2,6-dione analogues has utilized molecular docking to screen for potential inhibitors against various protein targets. For instance, in the search for therapeutics against COVID-19, a 1H-purine-2,6-dione derivative was identified as a promising inhibitor of the SARS-CoV-2 main protease (Mpro). nih.govresearchgate.net Docking studies revealed that the top-ranked compound formed four hydrogen bonds within the active site, specifically with residues GLY143, CYS145, and HIS164, indicating a strong and stable interaction. nih.gov The binding affinity, often expressed as a docking score, helps in ranking potential candidates. In one such study, the top purine-2,6-dione derivative achieved a GlideScore of -8.49 kcal/mol, which was superior to a reference compound's score of -8.12 kcal/mol. nih.gov

Similarly, docking studies on pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives, which share the core purine-dione structure, were conducted to assess their potential as inhibitors of Flavin-Dependent Thymidylate Synthase (ThyX) in Mycobacterium tuberculosis. mdpi.com These simulations help visualize key interactions, such as hydrogen bonds and π-stacking with the flavin adenine (B156593) dinucleotide (FAD) cofactor, that are crucial for inhibitory activity. mdpi.com By comparing the docking scores and binding modes of various derivatives, researchers can establish a structure-activity relationship (SAR) to guide the design of more potent inhibitors. mdpi.com

| Derivative Class | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) | Reference |

| 1H-Purine-2,6-dione | SARS-CoV-2 Mpro | GLY143, CYS145, HIS164 | -8.49 | nih.gov |

| Theobromine (B1682246) Derivative | VEGFR-2 | Cys919, Asp1046 | -23.29 (Binding Energy) | rsc.org |

| Pyrido[1,2-e]purine | M. tuberculosis ThyX | Arg199, Arg107 | Not specified | mdpi.com |

| Theobromine Analogue | EGFR | Not specified | Not specified | researchgate.netnih.gov |

Advanced Quantum Chemical Calculations on 3,7-Dimethyl-8-nitropurine-2,6-dione

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory, provide a detailed understanding of the electronic properties of a molecule from first principles. mdpi.com These methods are crucial for analyzing the intrinsic reactivity and stability of this compound.

Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netnih.govacs.org For novel theobromine derivatives, DFT computations have been employed to validate their three-dimensional structures and to understand their electronic and structural characteristics. nih.govacs.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive and polarizable. researchgate.net

Other calculated properties include the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. Furthermore, global reactivity descriptors such as ionization potential, electron affinity, and global hardness can be calculated to provide a comprehensive picture of the molecule's chemical behavior. researchgate.net For nitro-aromatic compounds, DFT has been used to calculate heats of formation and judge aromatic stability, providing insights into the energetic properties influenced by the nitro group substituent. researchgate.net

The electronic properties and, consequently, the biological activity of the purine-2,6-dione scaffold are highly influenced by its substituents. The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituting hydrogen with another group on the reactivity of an aromatic system. researchgate.net It relates reaction rates and equilibrium constants for many reactions involving benzene (B151609) derivatives with meta- and para-substituents. wikipedia.org The Hammett substituent constant (σ) measures the electronic effect (inductive and resonance) of a substituent. researchgate.net An electron-withdrawing group will have a positive σ value, while an electron-donating group will have a negative value. researchgate.net

While direct Hammett constant derivations for the this compound system are not widely published, the principles are applied extensively in Quantitative Structure-Activity Relationship (QSAR) studies. In these models, electronic descriptors that capture the essence of Hammett's principles are used to correlate structural changes with biological activity. More advanced quantum chemical approaches, such as the "charge of the substituent active region (cSAR)," offer a way to characterize substituent effects that are physically independent of, but often correlate well with, traditional Hammett constants. researchgate.netscience.gov

Molecular Dynamics Simulations for Ligand-Protein Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. scite.ai This technique simulates the physical movements of atoms and molecules, providing a more realistic representation of the biological environment. nih.govnih.gov

MD simulations are commonly used to validate the results of docking studies. nih.govresearchgate.net For purine-2,6-dione derivatives identified through docking, MD simulations running for nanoseconds can confirm whether the predicted binding pose is stable. nih.govnih.govresearchgate.net Key analyses from MD trajectories include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicates the stability of the complex. Lower RMSD values suggest a stable and consistent complex within the dynamic environment. scite.ai

These simulations also allow for the calculation of binding free energies using methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) or Poisson-Boltzmann Surface Area (MM-PBSA). nih.gov These energy calculations provide a more accurate estimation of binding affinity than docking scores alone. Studies on theobromine and other purine (B94841) derivatives have successfully used MD simulations of up to 200 nanoseconds to verify the stability and binding properties of the ligand-protein complexes. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Purine-2,6-dione Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. nih.govresearchgate.net

Numerous 2D and 3D-QSAR studies have been conducted on purine and xanthine (B1682287) derivatives to explore their potential as anticancer agents or enzyme inhibitors. nih.govglobethesis.comresearchgate.net In a typical QSAR study, a dataset of compounds with known activities is divided into a training set (to build the model) and a test set (to validate its predictive power). researchgate.net

The quality of a QSAR model is assessed by several statistical parameters:

r² (Correlation Coefficient): Measures the goodness of fit of the model for the training set.

q² or r²cv (Cross-validated Correlation Coefficient): Measures the internal predictive ability of the model.

pred_r² (Predictive r² for the external test set): Measures the model's ability to predict the activity of new compounds.

For example, a 2D-QSAR model for purine derivatives as c-Src tyrosine kinase inhibitors yielded a model with an r² of 0.8319, a q² of 0.7550, and a pred_r² of 0.7983, indicating a robust and predictive model. researchgate.net Descriptors in such models can be electronic (e.g., related to charge or electronegativity), steric (related to size and shape), or hydrophobic, revealing which properties are critical for activity. nih.govresearchgate.net

| Compound Series | Target/Activity | Model Type | r² | q² | pred_r² | Reference |

| Substituted Purines | c-Src Tyrosine Kinase | 2D-QSAR (PLS) | 0.8319 | 0.7550 | 0.7983 | researchgate.net |

| 2,6,9-Trisubstituted Purines | Anticancer (Hep G2) | 2D-QSAR (OPLS) | 0.833 | 0.726 | Not specified | globethesis.com |

| 2,6,9-Trisubstituted Purines | Anticancer (A549) | 3D-QSAR | 0.995 | 0.552 | Not specified | globethesis.com |

| Xanthone Derivatives | Anticancer (Topoisomerase IIα) | QSAR (MLR) | 0.84 | 0.82 | Not specified | nih.gov |

| Amide Derivatives | Xanthine Oxidase Inhibition | QSAR (MIX-SVR) | 0.97 | 0.96 (LOOCV) | 0.95 | frontiersin.org |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Purine-2,6-dione Analogues

A promising therapeutic candidate must possess not only high efficacy but also favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction plays a pivotal role in early-stage drug discovery by filtering out compounds that are likely to fail in later clinical trials due to poor pharmacokinetics or toxicity (ADMET). acs.orgnih.gov

For purine-2,6-dione and theobromine analogues, computational tools are routinely used to predict a range of ADME-related properties. rsc.orgresearchgate.netnih.gov These predictions are often guided by established rules like Lipinski's Rule of Five, which helps assess a compound's "drug-likeness." nih.gov

Key ADME parameters predicted in silico include:

Aqueous Solubility: Affects absorption and formulation.

Intestinal Absorption: Predicts how well the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Indicates potential for CNS effects or toxicity.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions, as CYP enzymes are major players in drug metabolism. For example, inhibition of the CYP2D6 isoform is a common concern. rsc.orgacs.orgnih.gov

Plasma Protein Binding: Affects the distribution and availability of the free drug.

Studies on novel theobromine derivatives have used software like Discovery Studio to predict these properties, often comparing them to a reference drug. rsc.orgnih.gov Such analyses predicted that certain derivatives would have low BBB penetration (desirable for avoiding CNS side effects), good aqueous solubility, moderate intestinal absorption, and no inhibitory activity against CYP2D6, indicating a favorable ADME profile. rsc.orgacs.orgnih.gov

| Compound Class | Predicted Property | Predicted Level/Value | Reference |

| Theobromine Derivatives | Blood-Brain Barrier (BBB) Penetration | Very Low | rsc.org |

| Theobromine Derivatives | Aqueous Solubility | Good / Low (Varies with structure) | rsc.org |

| Theobromine Derivatives | Intestinal Absorption | Moderate | rsc.org |

| Theobromine Analogue (T-1-PMPA) | CYP2D6 Inhibition | Non-inhibitory | acs.orgnih.gov |

| Theobromine Analogue (T-1-PMPA) | Hepatotoxicity | Non-hepatotoxic | nih.gov |

| 1H-Purine-2,6-dione Derivative | Lipinski's Rule of Five | Compliant (0 violations) | nih.gov |

Future Research Directions and Translational Potential in 3,7 Dimethyl 8 Nitropurine 2,6 Dione Studies

Development of Advanced and Sustainable Synthetic Methodologies for Nitrated Purine-2,6-diones

The synthesis of 3,7-Dimethyl-8-nitropurine-2,6-dione and its analogues is evolving, with a significant push towards advanced and sustainable methods that prioritize efficiency, safety, and environmental responsibility. Traditional methods for creating the 8-nitro functionality on the xanthine (B1682287) core often involve strong acids and nitrating agents. For instance, the nitration of N-methylated xanthine derivatives can be achieved with nitric acid in glacial acetic acid or by using nitronium tetrafluoroborate. researchgate.net However, contemporary research is focused on greener alternatives.

Key areas of development in sustainable synthesis include:

Green Reagents and Solvents: The synthesis of the precursor, theobromine (B1682246) (3,7-dimethyl-purine-2,6-dione), has seen significant green chemistry advancements. One notable method is the catalyst-free N-methylation of 3-methylxanthine (B41622) using dimethyl carbonate (DMC) in water, which serves as the most appropriate and environmentally benign solvent. rsc.org For the nitration step, researchers are exploring safer reagents like calcium nitrate, often coupled with microwave irradiation, to replace hazardous conventional mixtures like nitric and sulfuric acid. gordon.edu

Advanced Catalysis: The use of recyclable catalysts represents a cornerstone of sustainable synthesis. Heterogeneous catalysts, such as Hβ zeolite, have been effectively used for para-selective nitration of aromatic compounds. researchgate.net Applying similar principles to the nitration of purine-2,6-diones could enable catalyst recovery and reuse, minimizing waste.

Modern Synthetic Technologies: Continuous flow chemistry is emerging as a powerful technology for the synthesis of purine (B94841) derivatives and other pharmaceuticals. nih.gov This approach offers enhanced safety, better reaction control, and potential for scalability compared to traditional batch processing. Similarly, microwave-assisted synthesis can dramatically reduce reaction times and improve yields, contributing to a more efficient and sustainable process. gordon.edu

These advanced methodologies promise to make the production of nitrated purine-2,6-diones not only more efficient but also more aligned with the principles of green chemistry.

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action for this compound Analogues

The purine-2,6-dione (B11924001) scaffold is a versatile platform that has been exploited to develop inhibitors and ligands for a wide array of biological targets, moving far beyond the traditional roles of natural xanthines. Research into analogues of this compound has unveiled activities against several novel and therapeutically relevant targets.

A study on purine-scaffold libraries identified compounds that act as inhibitors of Heat Shock Protein 90 (Hsp90). nih.gov The most active compound from this series demonstrated binding affinity comparable to the well-known Hsp90 inhibitor 17-AAG and induced the degradation of the Her2 tyrosine kinase, a key target in breast cancer. nih.gov This highlights the potential of the purine-2,6-dione core in developing anticancer agents.

Furthermore, the strategic modification of this scaffold has led to the discovery of potent and selective ligands for other protein families. Research has shown that certain purine-2,6-dione derivatives can act as inhibitors of phosphodiesterases (PDEs), specifically targeting PDE4 and PDE7, which are implicated in autoimmune diseases. Another line of investigation revealed that analogues can function as inhibitors of the human poly(A)-selective ribonuclease Caf1, presenting opportunities for therapeutic intervention in processes governed by mRNA degradation.

The principle that structurally similar molecules can interact with different biological targets is a key driver in this field. nih.gov The 8-nitro group itself imparts unique chemical properties; for example, 8-nitropurines are known to react with peroxynitrite to form 8-oxopurines, suggesting a potential mechanism of interaction with reactive nitrogen species in a biological context. nih.gov This reactivity could be relevant to the compound's mechanism of action in oxidative stress environments.

| Target Family | Specific Target(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Chaperone Proteins | Hsp90 | Oncology | nih.gov |

| Phosphodiesterases | PDE4, PDE7 | Autoimmune Diseases | N/A |

| Ribonucleases | Caf1 | Various (mRNA regulation) | N/A |

| G-Protein Coupled Receptors | 5HT1A, 5HT7 | Neuroscience | N/A |

Synergistic Integration of Computational and Experimental Approaches in Purine-2,6-dione Research

The discovery and optimization of novel drugs based on the purine-2,6-dione scaffold are increasingly driven by a powerful synergy between computational modeling and experimental validation. This integrated approach accelerates the design-build-test-learn cycle, leading to the more rapid identification of potent and selective molecules.